molecular formula C25H29NO6S B13918554 N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide

Cat. No.: B13918554
M. Wt: 471.6 g/mol
InChI Key: YKSOMXIRKBWIBC-UHFFFAOYSA-N
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Description

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 2,4-dimethoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a phenyl-methanesulfonamide group. The presence of multiple methoxy groups and a sulfonamide moiety contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is unique due to the presence of multiple methoxy groups and a sulfonamide moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

N,N-bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C25H29NO6S/c1-29-22-12-10-20(24(14-22)31-3)16-26(33(27,28)18-19-8-6-5-7-9-19)17-21-11-13-23(30-2)15-25(21)32-4/h5-15H,16-18H2,1-4H3

InChI Key

YKSOMXIRKBWIBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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